molecular formula C18H19N5O3 B6498827 5-[3-(morpholin-4-yl)-3-oxopropyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 953151-79-6

5-[3-(morpholin-4-yl)-3-oxopropyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B6498827
CAS No.: 953151-79-6
M. Wt: 353.4 g/mol
InChI Key: IXYJZTKPAVGMFN-UHFFFAOYSA-N
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Description

5-[3-(Morpholin-4-yl)-3-oxopropyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidinone derivative characterized by a morpholine ring linked via a 3-oxopropyl chain at the 5-position of the pyrimidinone core. This compound belongs to a class of heterocyclic molecules with demonstrated biological relevance, particularly in anti-inflammatory and kinase-targeting applications .

Properties

IUPAC Name

5-(3-morpholin-4-yl-3-oxopropyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c24-16(21-8-10-26-11-9-21)6-7-22-13-19-17-15(18(22)25)12-20-23(17)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYJZTKPAVGMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Anti-inflammatory Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Key analogs include compounds 11e and 11f from , which feature thiazole and halogenated aryl substituents. These derivatives exhibit potent anti-inflammatory activity (comparable to indomethacin) with reduced ulcerogenicity. Unlike the target compound, their structures lack the morpholine-oxopropyl chain but incorporate lipophilic groups (e.g., 4-bromo- and 4-chlorophenyl), resulting in higher calculated C log P values (~4.5–5.0) compared to the target compound’s predicted log P (~2.5–3.0). This suggests that the morpholine group enhances solubility but may reduce membrane permeability .

Compound Substituents C log P Anti-inflammatory Activity (Edema Inhibition %)
Target Compound 5-[3-(Morpholin-4-yl)-3-oxopropyl], 1-phenyl ~2.8 Not reported
11e () 5-{[4-(4-Bromophenyl)-3-(4-Cl-phenyl)thiazole]} 4.5 78% (vs. 80% for indomethacin)
11f () 5-{[3,4-Bis(4-Cl-phenyl)thiazole]} 5.0 76%

Pyridinyl and Trifluoromethylphenyl Derivatives

describes 6-(Pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-pyrazolo[3,4-d]pyrimidin-4-one, which replaces the morpholine-oxopropyl chain with a pyridinyl group and a trifluoromethylphenyl substituent. This compound’s higher molecular weight (436.3 g/mol vs. ~385 g/mol for the target) and log P (~3.5) suggest distinct bioavailability profiles .

Chlorophenylmethyl and tert-Butyl Derivatives

and highlight 5-[(4-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one and 1-tert-butyl-6-hydrazinyl-pyrazolo[3,4-d]pyrimidin-4-one. The chlorophenylmethyl group increases hydrophobicity (log P ~3.2), favoring membrane penetration but limiting aqueous solubility.

Hydroxyphenyl-Substituted Analogs

synthesizes 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidin-4-one , where the hydroxyl group introduces hydrogen-bonding capacity. This substitution improves solubility but may accelerate Phase II metabolism (e.g., glucuronidation). The target compound’s morpholine group avoids such metabolic liabilities while maintaining moderate polarity .

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